molecular formula C17H22N4O B2993599 N-(1-cyanocyclopentyl)-2-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide CAS No. 1808340-45-5

N-(1-cyanocyclopentyl)-2-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide

Katalognummer B2993599
CAS-Nummer: 1808340-45-5
Molekulargewicht: 298.39
InChI-Schlüssel: YHSUBGFPTBQDHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyanocyclopentyl)-2-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. The inhibition of GABA aminotransferase by CPP-115 leads to an increase in GABA levels, which can have a range of effects on the brain and body.

Wirkmechanismus

The mechanism of action of N-(1-cyanocyclopentyl)-2-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide is based on its ability to inhibit GABA aminotransferase, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that can reduce neuronal excitability and regulate the activity of other neurotransmitters such as dopamine and glutamate. By increasing GABA levels, this compound can modulate the activity of these neurotransmitters and potentially reduce the symptoms of various neurological and psychiatric disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and depend on a range of factors such as dose, route of administration, and duration of treatment. Some of the effects that have been observed in animal studies include increased GABA levels in the brain, reduced dopamine release in the nucleus accumbens (a key brain region involved in reward and addiction), and altered glutamate transmission. These effects can have a range of downstream effects on behavior and physiology, such as reduced drug-seeking behavior and improved cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(1-cyanocyclopentyl)-2-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide for lab experiments is its high potency and selectivity for GABA aminotransferase. This makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain stable levels of the drug in the brain over extended periods of time. Additionally, the effects of this compound can be influenced by a range of factors such as age, sex, and genetic background, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are many potential future directions for research on N-(1-cyanocyclopentyl)-2-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide. One area of interest is in the development of new drugs that are based on the structure of this compound but have improved pharmacokinetic properties. This could include drugs that have a longer half-life or are more selective for specific subtypes of GABA aminotransferase. Another area of interest is in the development of new therapeutic applications for this compound, such as in the treatment of other types of addiction or in the modulation of sleep and circadian rhythms. Finally, further research is needed to better understand the mechanisms underlying the effects of this compound, particularly in the context of complex neurological and psychiatric disorders.

Synthesemethoden

N-(1-cyanocyclopentyl)-2-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide can be synthesized using a multi-step process that involves the coupling of two key intermediates. The first intermediate is prepared by reacting 4-methyl-1,2,3,4-tetrahydroquinoxaline with ethyl chloroacetate in the presence of a base. The resulting product is then treated with sodium cyanide to form the nitrile derivative. The second intermediate, cyclopentylacetylene, is prepared by reacting cyclopentylmagnesium bromide with propargyl chloride. The two intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form this compound.

Wissenschaftliche Forschungsanwendungen

N-(1-cyanocyclopentyl)-2-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders. One of the most promising areas of research is in the treatment of addiction, particularly cocaine addiction. Animal studies have shown that this compound can reduce cocaine self-administration and prevent relapse in cocaine-addicted rats. Other studies have suggested that this compound may also have potential in the treatment of epilepsy, anxiety disorders, and depression.

Eigenschaften

IUPAC Name

N-(1-cyanocyclopentyl)-2-(4-methyl-2,3-dihydroquinoxalin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-20-10-11-21(15-7-3-2-6-14(15)20)12-16(22)19-17(13-18)8-4-5-9-17/h2-3,6-7H,4-5,8-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSUBGFPTBQDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C2=CC=CC=C21)CC(=O)NC3(CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.